2-Methyl-5-(tributylstannyl)pyridine
Overview
Description
2-Methyl-5-(tributylstannyl)pyridine is a heterocyclic compound with the molecular formula C18H33NSn. It is commonly used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .
Mechanism of Action
Target of Action
2-Methyl-5-(tributylstannyl)pyridine is an organotin compound
Mode of Action
It is used in stille cross-coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. In these reactions, the tributylstannyl group acts as a nucleophile, attacking an electrophilic carbon center in the presence of a palladium catalyst.
Biochemical Pathways
Its use in stille cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is not readily available. As a general rule, organotin compounds are poorly absorbed through the gastrointestinal tract and skin, but can be absorbed via inhalation. They are widely distributed in the body and can accumulate in fatty tissues. Metabolism typically involves dealkylation, and excretion occurs primarily via the feces .
Result of Action
Organotin compounds can have various effects, including cytotoxicity, genotoxicity, and immunotoxicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Stille cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, organotin compounds are generally stable, but can be degraded by exposure to light, heat, or certain chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(tributylstannyl)pyridine typically involves the stannylation of 2-methyl-5-bromopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the stannylated product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(tributylstannyl)pyridine primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the coupling of the stannylated pyridine with various electrophiles, such as aryl halides, to form new carbon-carbon bonds .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), and bases like cesium carbonate or potassium carbonate . The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Methyl-5-(tributylstannyl)pyridine is widely used in scientific research due to its versatility in organic synthesis. It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals . In biology, it is used to create labeled compounds for imaging and diagnostic purposes . In the industrial sector, it is used in the production of advanced materials and polymers .
Comparison with Similar Compounds
Similar Compounds:
- 2-Methyl-4-(tributylstannyl)pyridine
- 4-Methyl-3-(tributylstannyl)pyridine
- 3-Methyl-5-(tributylstannyl)pyridine
Uniqueness: 2-Methyl-5-(tributylstannyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in coupling reactions compared to its isomers . This makes it particularly valuable in the synthesis of certain biaryl compounds that require precise substitution patterns.
Properties
IUPAC Name |
tributyl-(6-methylpyridin-3-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSHSSUYFVJPOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592853 | |
Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167556-64-1 | |
Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167556-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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